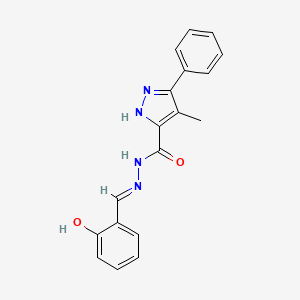![molecular formula C8H13BrO B2980887 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 2413898-31-2](/img/structure/B2980887.png)
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-oxabicyclo[222]octane is a bicyclic organic compound that features a bromomethyl group attached to a bicyclic structure containing an oxygen atom
Mécanisme D'action
Target of Action
The specific targets of “4-(Bromomethyl)-2-oxabicyclo[22Bromomethyl groups are often used in medicinal chemistry as reactive moieties that can form covalent bonds with amino acid residues in target proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how “4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane” interacts with its targets. The bromomethyl group could potentially react with nucleophilic residues in proteins, leading to covalent modification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane typically involves the bromination of a precursor compound. One common method involves the bromination of 2-oxabicyclo[2.2.2]octane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the compound into a different bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used to introduce crosslinking sites in polymer networks, enhancing their mechanical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.2.2]octane: Lacks the bromomethyl group but shares the bicyclic structure.
4-(Chloromethyl)-2-oxabicyclo[2.2.2]octane: Similar structure with a chloromethyl group instead of a bromomethyl group.
4-(Hydroxymethyl)-2-oxabicyclo[2.2.2]octane: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs. This reactivity can be advantageous in synthetic applications where rapid and efficient transformations are desired .
Propriétés
IUPAC Name |
4-(bromomethyl)-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUZSSLZLNYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2980806.png)

![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)
![N,1,3-trimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2980811.png)
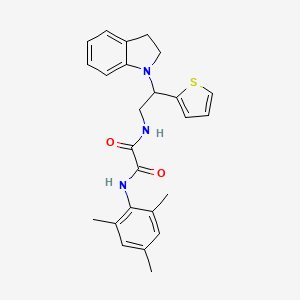
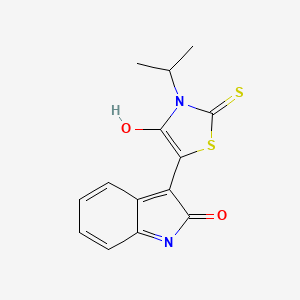
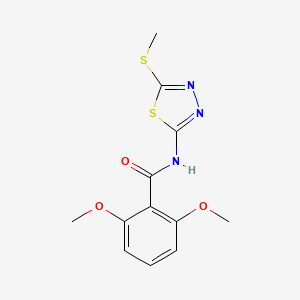
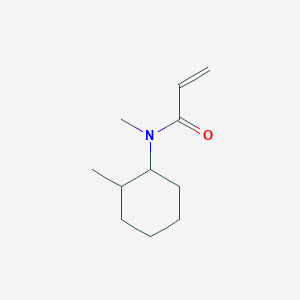
![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)
![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)
